molecular formula C18H17N B13045268 (2R)-2-(2-Anthryl)pyrrolidine

(2R)-2-(2-Anthryl)pyrrolidine

Cat. No.: B13045268
M. Wt: 247.3 g/mol
InChI Key: ALRGYZKVVXVRCO-GOSISDBHSA-N
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Description

(2R)-2-(2-Anthryl)pyrrolidine is a chiral pyrrolidine derivative featuring a stereogenic center at the 2-position, substituted with a bulky anthracene-based aromatic group (anthryl). Pyrrolidines with aromatic substituents are critical in asymmetric catalysis, medicinal chemistry, and materials science due to their stereochemical rigidity and tunable electronic properties . The anthryl group, with its extended π-conjugation, may enhance fluorescence or steric effects, distinguishing it from simpler aryl-substituted analogs.

Properties

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

(2R)-2-anthracen-2-ylpyrrolidine

InChI

InChI=1S/C18H17N/c1-2-5-14-11-17-12-16(18-6-3-9-19-18)8-7-15(17)10-13(14)4-1/h1-2,4-5,7-8,10-12,18-19H,3,6,9H2/t18-/m1/s1

InChI Key

ALRGYZKVVXVRCO-GOSISDBHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2

Canonical SMILES

C1CC(NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (2R)-2-(2-Anthryl)pyrrolidine typically begins with commercially available starting materials such as anthracene and pyrrolidine.

    Reaction Steps:

    Reaction Conditions: Typical conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(2-Anthryl)pyrrolidine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the pyrrolidine ring can be modified.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Saturated anthracene derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (2R)-2-(2-Anthryl)pyrrolidine can be used as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine:

    Drug Development: The compound’s chiral nature and structural complexity make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

    Polymer Science: It can be used in the synthesis of novel polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2R)-2-(2-Anthryl)pyrrolidine exerts its effects would depend on its specific application. For instance, as a ligand in catalysis, it would coordinate to a metal center, influencing the reactivity and selectivity of the catalytic process. In biological systems, it might interact with specific enzymes or receptors, modulating their activity through non-covalent interactions.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The anthryl group in (2R)-2-(2-Anthryl)pyrrolidine is significantly bulkier than phenyl or methyl substituents (e.g., compounds in ), which may reduce synthetic yields due to steric hindrance during coupling or hydrogenation steps. For instance, N-Boc-(2R,5R)-2,5-bis(5-phenylbiphenyl)pyrrolidine (22h) achieved only 18% yield under optimized cross-coupling conditions .

Functional and Application-Based Comparisons

Key Insights :

  • Catalytic Utility : Aryl-substituted pyrrolidines (e.g., ) are employed as chiral ligands due to their ability to induce enantioselectivity. The anthryl variant’s larger size might improve selectivity in certain reactions but could also reduce solubility in common solvents.
  • Biological Activity : SB269970 demonstrates that pyrrolidine derivatives with complex substituents (e.g., sulfonyl groups) can target specific receptors . Anthryl’s hydrophobicity might limit bioavailability but enhance binding to hydrophobic enzyme pockets.

Physicochemical Properties

  • Solubility : Smaller substituents like methyl () improve aqueous solubility, while anthryl’s hydrophobicity may necessitate organic solvents.
  • Thermal Stability : Bulky groups (e.g., biphenyl in ) increase thermal stability compared to linear chains, a trend likely applicable to anthryl derivatives.

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